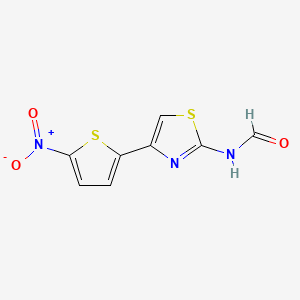
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is a complex organic compound that features a unique structure combining a formamide group with a thiazole ring substituted with a nitrothiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- typically involves the reaction of 5-nitro-2-thiophenecarboxaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring. This intermediate is then reacted with formamide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Condensation: The formamide group can react with aldehydes or ketones to form imines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the thiazole ring .
Aplicaciones Científicas De Investigación
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The thiazole ring can also bind to specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-2-thiophenecarboxaldehyde: Shares the nitrothiophene moiety but lacks the thiazole ring.
1,3,4-Thiadiazole Derivatives: Similar in structure but with different substituents on the thiazole ring.
Uniqueness
Formamide, N-(4-(5-nitro-2-thienyl)-2-thiazolyl)- is unique due to its combination of a formamide group with a nitrothiophene-substituted thiazole ring. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Propiedades
Número CAS |
58139-46-1 |
|---|---|
Fórmula molecular |
C8H5N3O3S2 |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
N-[4-(5-nitrothiophen-2-yl)-1,3-thiazol-2-yl]formamide |
InChI |
InChI=1S/C8H5N3O3S2/c12-4-9-8-10-5(3-15-8)6-1-2-7(16-6)11(13)14/h1-4H,(H,9,10,12) |
Clave InChI |
VBZZWXOIPRPHKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Chloro-7,7,8-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13941108.png)
![3,5-Dichloro-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941110.png)







